Lipophilicity (LogP) Comparison with L-DOPA
The L-isomer of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid (CAS 32161-30-1) exhibits a computed logP of 1.36, whereas the direct structural analog L-DOPA (3,4-dihydroxy-L-phenylalanine, CAS 59-92-7) has a logP of −2.39 (EpiSuite experimental database) to −2.24 (CGDB) [1][2]. The logP differential of approximately 3.6–3.75 log units translates to a >5,000-fold higher octanol/water partition coefficient, indicating that the dimethoxy compound is profoundly more lipophilic. This property predicts significantly higher passive membrane permeability, which is relevant for applications requiring altered cellular uptake kinetics relative to the dihydroxy parent [1].
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.36 (L-3,4-dimethoxyphenylalanine) |
| Comparator Or Baseline | L-DOPA (levodopa): LogP = −2.39 (EpiSuite exp.); −2.24 (CGDB); −2.7 (ALogP) |
| Quantified Difference | ΔLogP ≈ +3.6 to +3.75; ~5,600-fold higher partition coefficient |
| Conditions | Computed/predicted logP values from multiple databases (Kuujia, CGDB, Janusinfo, PubChem ALogP) |
Why This Matters
A >5,000-fold lipophilicity difference directly controls passive membrane permeability and solubility profiles; researchers requiring a hydrophobic L-DOPA surrogate for cell-uptake or BBB-penetration studies must select the dimethoxy derivative, as the dihydroxy parent is ~5,600× less lipophilic.
- [1] Kuujia. CAS 32161-30-1 Product Page: LogP 1.35850. https://www.kuujia.com/ View Source
- [2] Chemgrid CGDB. LOPAC 00613: LogP -2.244 for L-DOPA. https://chemgrid.org/; Janusinfo. Levodopa: LogP -2.39 (EpiSuite experimental database). https://janusinfo.se/ View Source
